molecular formula C7H9NO3S B1427903 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1215927-96-0

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1427903
M. Wt: 187.22 g/mol
InChI Key: URSIKUCWMDRHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid, also known as MTAA, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and apoptosis.

Scientific Research Applications

Nickel, Copper, and Zinc Complexes

A study explored the interactions of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid derivatives with nickel, copper, and zinc. The compound formed a mononuclear hexacoordinated complex with nickel and a pentacoordinated coordination polymer with zinc. These complexes were synthesized and characterized, showcasing the compound's ability to form stable complexes with these metals, which could be crucial in catalysis or material science applications (Singh & Baruah, 2008).

Structural Analysis and Photo-degradation

The compound's behavior under photo-degradation was examined, identifying a unique photo-degradation product. This study is significant for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions. The detailed analysis of the degradation product provides insights into the compound's reactivity and potential impacts on its pharmacological properties (Wu, Hong, & Vogt, 2007).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-thiadiazole derivatives of the compound were assessed against various microbial strains, indicating significant activity. This highlights the potential of the compound and its derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Fluorescence Properties for Metal Ion Detection

A derivative of the compound exhibited specific fluorescence quenching effects with Co2+, suggesting its potential use as a selective fluorescent chemical sensor for metal ions. This finding is crucial for environmental monitoring and industrial processes where specific detection of metal ions is required (Rui-j, 2013).

properties

IUPAC Name

2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-3-6-8-5(4-12-6)2-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIKUCWMDRHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid

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